2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide
Description
This compound features a [1,2,4]triazolo[4,3-a]pyrazine core substituted with a morpholin-4-yl group at position 8, a 3-oxo moiety, and an N-{[3-(trifluoromethyl)phenyl]methyl}acetamide side chain. The morpholine ring likely enhances solubility and modulates pharmacokinetics, while the trifluoromethylphenyl group contributes to metabolic stability and target binding .
Properties
IUPAC Name |
2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N6O3/c20-19(21,22)14-3-1-2-13(10-14)11-24-15(29)12-28-18(30)27-5-4-23-16(17(27)25-28)26-6-8-31-9-7-26/h1-5,10H,6-9,11-12H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUQGBACRATUQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CN3C2=NN(C3=O)CC(=O)NCC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
The triazolo[4,3-a]pyrazine scaffold is typically derived from 2,3-dichloropyrazine (9 ), which undergoes nucleophilic substitution with hydrazine hydrate in ethanol to yield 2-hydrazinyl-3-chloropyrazine (10 ). This intermediate is critical for subsequent cyclization.
Cyclization with Triethoxy Methane
Cyclization of 10 with triethoxy methane under reflux conditions generates the triazolo[4,3-a]pyrazine core (11 ). This step proceeds via intramolecular dehydration, forming the fused triazole ring (Scheme 1).
Table 1: Optimization of Cyclization Conditions
| Solvent | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|
| Ethanol | 80 | 78 | |
| Toluene | 110 | 65 | |
| DMF | 100 | 72 |
Functionalization with Morpholine
Nucleophilic Substitution at Position 8
The chlorine atom at position 8 of 11 is replaced with morpholine via nucleophilic aromatic substitution. Reaction with morpholine in dimethylformamide (DMF) at 120°C for 12 hours affords 8-morpholin-4-yl-triazolo[4,3-a]pyrazine (12 ).
Mechanistic Insight : The electron-withdrawing triazole ring activates the pyrazine toward substitution, while morpholine acts as a nucleophile. Catalytic iodine or copper(I) iodide may enhance reactivity.
Introduction of the Acetamide Side Chain
Alkylation at Position 2
The acetamide side chain is introduced by alkylating 12 with chloroacetyl chloride in the presence of a base (e.g., triethylamine). This yields 2-chloroacetyl-triazolo[4,3-a]pyrazine (13 ), which is subsequently reacted with ammonia to form 2-aminoacetyl-triazolo[4,3-a]pyrazine (14 ).
Amide Bond Formation
14 is coupled with 3-(trifluoromethyl)benzylamine using a carbodiimide coupling agent (e.g., EDC/HCl) and hydroxybenzotriazole (HOBt) in dichloromethane. This step forms the final acetamide linkage, producing the target compound.
Table 2: Amide Coupling Optimization
| Coupling Agent | Solvent | Yield (%) | Source |
|---|---|---|---|
| EDC/HCl | DCM | 85 | |
| DCC | THF | 72 | |
| HATU | Acetonitrile | 88 |
Alternative Pathways and Modifications
Click Chemistry for Side Chain Installation
The azido group in intermediates like 2-azido-3-arylpropanoic acids can undergo Huisgen cycloaddition with alkynes to form triazoles. Though untested here, this approach might offer regioselective functionalization of the acetamide side chain.
Challenges and Optimization Strategies
Regioselectivity in Cyclization
Competing pathways during cyclization may yield undesired regioisomers. Employing polar aprotic solvents (e.g., DMF) and controlled stoichiometry of triethoxy methane improves selectivity for the triazolo[4,3-a]pyrazine isomer.
Purification of Hydrophobic Intermediates
The trifluoromethyl benzyl group introduces hydrophobicity, complicating purification. Silica gel chromatography with ethyl acetate/hexane gradients (7:3) effectively isolates the final product.
Chemical Reactions Analysis
Types of Reactions
2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholino and benzyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions often conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo-derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with potential use in medicinal chemistry. It features a triazolopyrazine core, known for its diverse biological activities.
Basic Information:
- CAS Number: 1251663-72-5
- Molecular Formula:
- Molecular Weight: 436.395 g/mol
Synthesis:
The synthesis of 2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide involves multiple steps with temperature control and solvents like acetonitrile.
Structural Features:
- InChI Key: OPMRXZFCSLKKJA-UHFFFAOYSA-N
- SMILES Notation: C1COCCN1C2=NC=CN3C2=NN(C3=O)CC(=O)NCC4=CC=C(C=C4)C(F)(F)F
Potential Reactions:
The compound can undergo reactions typical of its functional groups, which are essential for optimizing its pharmacological properties and efficacy against specific biological targets.
Mechanism of Action:
The mechanism of action involves interaction with specific enzymes or receptors within biological systems, where the triazolopyrazine core binds to various molecular targets, potentially modulating their activity. Research suggests that similar compounds can inhibit kinases or enzymes involved in cellular signaling pathways, leading to therapeutic effects like anti-tumor or antibacterial activity.
Physical Properties:
The chemical properties, such as solubility, are not well-documented but are influenced by polar functional groups like the morpholine ring and acetamide group, which are crucial for bioavailability and pharmacokinetics in biological systems.
Synonyms:
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific kinases, such as c-Met kinase. The triazolopyrazine core interacts with the ATP-binding site of the kinase, preventing its activation and subsequent signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
Morpholine Substitution: The target compound’s morpholin-4-yl group distinguishes it from analogs like the DPP-IV inhibitor in , which lacks this moiety. Morpholine is known to improve aqueous solubility and influence binding kinetics .
Trifluoromethyl Groups : Both the target compound and the DPP-IV inhibitor in incorporate CF₃ groups, which enhance metabolic stability and hydrophobic interactions with target proteins.
The target compound’s acetamide side chain may redirect its selectivity toward other targets, such as kinases or epigenetic regulators .
Pharmacokinetic and Selectivity Profiling
- DPP-IV Inhibitor () : Exhibits >100-fold selectivity over other proline-selective peptidases, with oral bioavailability in preclinical species. Its phosphate salt (MK-0431) advanced to clinical trials for type 2 diabetes.
- Morpholine-Containing Analog () : The morpholin-4-ium group in this compound may enhance tissue penetration due to its cationic nature, though its biological target remains uncharacterized.
- Target Compound : The trifluoromethylphenyl group likely reduces CYP450-mediated metabolism, while the acetamide chain could influence plasma protein binding.
Similarity Indexing and Computational Analysis
Using Tanimoto coefficient-based similarity indexing (as in ), the target compound shares ~65–70% structural similarity with the DPP-IV inhibitor in , primarily due to the triazolopyrazine core and CF₃ groups. Divergences in the morpholine and acetamide groups account for the remaining dissimilarity, suggesting distinct target profiles.
Biological Activity
The compound 2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide (CAS Number: 1251551-92-4) belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial and anticancer properties, as well as its potential mechanisms of action.
- Molecular Formula : C18H17F3N6O3
- Molecular Weight : 422.368 g/mol
- Structure : Contains a triazolo[4,3-a]pyrazine core with morpholine and trifluoromethyl substituents.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of triazolo[4,3-a]pyrazine derivatives. For instance:
- A series of triazolo derivatives demonstrated significant antibacterial effects against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Compounds in this class exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .
Table 1: Antibacterial Activity of Triazolo Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound 2e | Staphylococcus aureus | 32 |
| Compound 2e | Escherichia coli | 16 |
The mechanism behind the antibacterial activity is believed to involve interactions with bacterial DNA gyrase and topoisomerase IV, which are critical for DNA replication and transcription. The presence of nitrogen heterocycles in these compounds facilitates π-cation interactions with amino acid residues in these enzymes, enhancing their inhibitory effects .
Anticancer Activity
The anticancer potential of triazolo derivatives has also been investigated. Notably:
- Compound 22i , a derivative structurally related to our compound of interest, showed excellent anti-tumor activity against various cancer cell lines including A549 (lung), MCF-7 (breast), and HeLa (cervical) with IC50 values indicating potent efficacy .
Table 2: Anticancer Activity of Related Triazolo Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 22i | A549 | 0.83 |
| 22i | MCF-7 | 0.15 |
| 22i | HeLa | 2.85 |
The observed anticancer activity is attributed to the inhibition of c-Met kinase, a crucial target in cancer therapy. The compound's ability to induce apoptosis in cancer cells was confirmed through various assays including Annexin V-FITC/PI staining and cell cycle analysis .
The biological activity of 2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial DNA replication and cancer cell proliferation.
- Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell death.
- Apoptosis Induction : In cancer cells, triggering apoptotic pathways may contribute to its anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
